11-Bromobenzo[b]phenanthro[9,10-e][1,4]dioxine
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Overview
Description
11-Bromobenzo[b]phenanthro[9,10-e][1,4]dioxine is a complex organic compound with the molecular formula C20H11BrO2 It is a brominated derivative of benzo[b]phenanthro[9,10-e][1,4]dioxine, characterized by its unique structure that includes a bromine atom attached to the phenanthro[9,10-e][1,4]dioxine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Bromobenzo[b]phenanthro[9,10-e][1,4]dioxine typically involves multi-step organic reactions. One common method includes the bromination of benzo[b]phenanthro[9,10-e][1,4]dioxine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
11-Bromobenzo[b]phenanthro[9,10-e][1,4]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
11-Bromobenzo[b]phenanthro[9,10-e][1,4]dioxine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 11-Bromobenzo[b]phenanthro[9,10-e][1,4]dioxine involves its interaction with molecular targets through various pathways. The bromine atom and the dioxine core play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]phenanthro[9,10-e][1,4]dioxine: The parent compound without the bromine atom.
Phenanthro[9,10-d]imidazole: A similar compound with an imidazole ring instead of the dioxine core.
Phenanthro[9,10-d]triazole: Another related compound with a triazole ring.
Uniqueness
11-Bromobenzo[b]phenanthro[9,10-e][1,4]dioxine is unique due to the presence of the bromine atom, which significantly influences its chemical reactivity and potential applications. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C20H11BrO2 |
---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
11-bromophenanthro[9,10-b][1,4]benzodioxine |
InChI |
InChI=1S/C20H11BrO2/c21-12-9-10-17-18(11-12)23-20-16-8-4-2-6-14(16)13-5-1-3-7-15(13)19(20)22-17/h1-11H |
InChI Key |
HHWFMRAEZORLQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2OC5=C(O4)C=C(C=C5)Br |
Origin of Product |
United States |
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